Zinc, bis(2,2-dimethylpropyl)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
54773-23-8 |
|---|---|
Molecular Formula |
C10H22Zn |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
zinc;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI Key |
ONYPPVBKLADTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Zinc, Bis 2,2 Dimethylpropyl
Elaboration of Novel Synthetic Routes to Dialkylzinc Compounds
The formation of dialkylzinc compounds featuring bulky substituents like the 2,2-dimethylpropyl (neopentyl) group requires overcoming the steric hindrance that can impede the reaction kinetics and efficiency.
Practically, the use of extremely bulky zincate reagents, such as Li₂Zn(t-Bu)₄, has been shown to effectively achieve halogen-zinc exchange with a high degree of functional group compatibility, even with substrates containing active protons like amides and alcohols. researchgate.net
The direct synthesis of bis(neopentyl)zinc has been described in the literature, often involving the reaction of a neopentyl-metal precursor with a zinc salt. rsc.org However, the more common and extensively studied route involves the preparation of the monoalkylzinc halide intermediate, neopentylzinc halide, via the direct insertion of zinc metal into the carbon-halogen bond of a neopentyl halide. researchgate.netchemicalbook.com
This direct insertion process is often sluggish and requires activation of the zinc metal. nih.gov Various activating agents and conditions have been developed to improve reaction rates and yields. These include chemical treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride (TMSCl). researchgate.netnih.gov A widely adopted method involves the addition of lithium chloride (LiCl), which enhances the reaction efficiency by facilitating the solubilization of organozinc intermediates formed on the surface of the zinc metal. nih.gov This avoids the need for high-boiling polar aprotic cosolvents like DMSO or DMF. nih.gov
The table below summarizes a documented experimental condition for the synthesis of a neopentylzinc halide, a direct precursor to the title compound.
| Precursor | Reagents | Solvent | Temperature | Time | Conversion | Reference |
|---|---|---|---|---|---|---|
| Neopentyl bromide | Zinc powder, LiCl, Tetrabutylammonium iodide, TMSCl | THF | 60°C | 64 h | 97% | chemicalbook.com |
Another important route is transmetalation, which typically involves reacting a more electropositive organometallic reagent, such as a Grignard reagent (neopentylmagnesium halide) or an organolithium reagent, with a zinc halide like zinc chloride. researchgate.net This method offers an alternative pathway but may have limitations regarding the tolerance of certain functional groups. researchgate.net
Achieving high yields in the synthesis of sterically hindered dialkylzincs is a primary objective. The use of highly reactive zinc, often referred to as Rieke zinc, prepared by the reduction of zinc halides with an alkali metal, allows for the oxidative addition to organic halides under mild conditions and tolerates a wide array of functional groups, leading to excellent yields. nih.govunl.edu
For scalability and environmental considerations, the development of protocols that avoid harsh reagents or solvents is crucial. The LiCl-mediated synthesis of organozinc reagents in solvents like tetrahydrofuran (B95107) (THF) is a significant advancement. nih.gov This method increases the accessibility and utility of these reagents by allowing for lower reaction temperatures and avoiding less desirable, high-boiling point solvents. nih.gov While mechanochemistry is emerging as a sustainable alternative to traditional solvent-based synthesis for some organometallic compounds, its application to bis(neopentyl)zinc is not yet widely documented. researchgate.net
Synthetic Challenges Associated with Bulky Alkylzinc Species Formation
The primary challenge in synthesizing Zinc, bis(2,2-dimethylpropyl)- is the substantial steric hindrance imposed by the neopentyl groups. This steric bulk significantly impacts the reaction kinetics, often leading to very slow reaction rates. chemicalbook.com For instance, the direct insertion of zinc into neopentyl bromide can require extended reaction times, sometimes exceeding 60 hours, even at elevated temperatures and with the use of activating agents. chemicalbook.com
This steric impediment necessitates the use of highly activated zinc or specific catalytic systems to achieve reasonable conversion rates. researchgate.netnih.gov Furthermore, the bulky nature of the neopentyl group can influence the stability and reactivity of the resulting organozinc compound. The challenges in synthesizing these compounds are analogous to those encountered in the cross-coupling reactions of secondary alkylzinc reagents, where steric hindrance can lead to side reactions or poor selectivity. acs.org
Advanced Purification Protocols and Purity Assessment for Organozinc Reagents
The purity of organozinc reagents is critical for their successful application in subsequent reactions. After synthesis, the crude product mixture often contains unreacted zinc metal, metal halide salts, and solvent.
A common initial purification step involves the physical separation of excess zinc powder. This can be achieved by allowing the unreacted metal to settle, followed by filtration of the supernatant solution containing the organozinc compound under an inert atmosphere. orgsyn.org For syntheses involving transmetalation from Grignard reagents, the resulting magnesium halide salts can be precipitated and removed. google.com In some cases, purification can be achieved by adding a hydrocarbon solvent in which the organozinc compound is soluble but the metal halide salt is not, followed by separation. google.com For volatile dialkylzinc compounds, vacuum distillation can be an effective purification method. google.com
The purity and concentration of the final organozinc solution are typically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is a standard method to confirm the structure and determine the molarity of the prepared reagent. orgsyn.org This analytical technique is crucial for ensuring accurate stoichiometry in downstream applications.
Structural Elucidation and Coordination Chemistry of Zinc, Bis 2,2 Dimethylpropyl
Application of Advanced Spectroscopic Characterization Techniques
The precise definition of the molecular structure and electronic properties of Zinc, bis(2,2-dimethylpropyl)-, also known as bis(neopentyl)zinc, necessitates the use of a suite of advanced spectroscopic methods. While specific experimental data for this particular compound is not extensively available in publicly accessible literature, its characteristics can be inferred from the well-established principles of organometallic chemistry and data from analogous dialkylzinc compounds.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Stereochemistry
Multi-nuclear NMR spectroscopy is a powerful tool for elucidating the solution-phase structure and dynamics of organometallic compounds. For Zinc, bis(2,2-dimethylpropyl)-, ¹H and ¹³C NMR would provide critical information.
In the ¹H NMR spectrum, the neopentyl ligands are expected to exhibit two distinct signals. The methylene protons (–CH₂–) directly attached to the zinc atom would appear as a singlet, shifted downfield due to the electron-withdrawing nature of the metal center. The nine equivalent protons of the tert-butyl group (–C(CH₃)₃) would also give rise to a sharp singlet, typically at a chemical shift of around 1.0 ppm. The integration of these signals would be in a 2:9 ratio, corresponding to the methylene and methyl protons, respectively.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | -CH₂- | ~0.5 - 1.5 | Singlet | 4H |
| ¹H | -C(CH₃)₃ | ~0.9 - 1.2 | Singlet | 18H |
| ¹³C | -CH₂- | ~10 - 25 | - | - |
| ¹³C | -C(CH₃)₃ | ~30 - 35 | - | - |
| ¹³C | -C(CH₃)₃ | ~30 - 35 | - | - |
Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the nature of the metal-ligand bonds. The analysis of the vibrational spectra of Zinc, bis(2,2-dimethylpropyl)- would focus on identifying the stretching and bending modes associated with the Zn-C bond.
The Zn-C symmetric and asymmetric stretching vibrations are expected to appear in the far-infrared region of the spectrum, typically between 400 and 600 cm⁻¹. These bands are often weak in the IR spectrum but can be more intense in the Raman spectrum. The positions of these bands are indicative of the strength of the Zn-C bond. Additionally, the various C-H stretching and bending vibrations of the neopentyl ligands would be observed in the mid-infrared region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| ν(Zn-C) asymmetric | 500 - 600 | IR, Raman |
| ν(Zn-C) symmetric | 400 - 500 | Raman |
| δ(Zn-C-C) | 200 - 300 | IR, Raman |
| ν(C-H) | 2850 - 3000 | IR, Raman |
| δ(C-H) | 1350 - 1480 | IR, Raman |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Dialkylzinc compounds typically adopt a linear C-Zn-C arrangement with sp hybridization at the zinc center. Therefore, Zinc, bis(2,2-dimethylpropyl)- is expected to be a monomeric species in the solid state with a linear geometry. The bulky neopentyl groups would sterically hinder the formation of strong intermolecular interactions, leading to a molecular crystal lattice with packing dominated by van der Waals forces. The Zn-C bond length would be expected to be in the range of 1.95 - 2.05 Å.
High-Resolution Mass Spectrometry for Definitive Molecular Species Identification
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For Zinc, bis(2,2-dimethylpropyl)-, HRMS would be used to determine the precise mass of the molecular ion [Zn(C₅H₁₁)₂]⁺.
The fragmentation pattern in the mass spectrum would be expected to be dominated by the loss of the neopentyl ligands. The initial fragmentation would likely involve the cleavage of a Zn-C bond to form the [Zn(C₅H₁₁)]⁺ ion. Subsequent fragmentation of the neopentyl group itself would lead to the formation of smaller hydrocarbon fragments. The fragmentation of the neopentyl cation [C₅H₁₁]⁺ is well-characterized and typically involves the loss of a methyl group to form the stable tert-butyl cation [C₄H₉]⁺ at m/z 57, which is often the base peak.
| m/z (predicted) | Ion Formula | Fragment Identity |
|---|---|---|
| 205.1168 | [C₁₀H₂₂Zn]⁺ | Molecular Ion |
| 134.0284 | [C₅H₁₁Zn]⁺ | Loss of one neopentyl radical |
| 71.0855 | [C₅H₁₁]⁺ | Neopentyl cation |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak) |
| 41.0391 | [C₃H₅]⁺ | Allyl cation |
Investigations into Coordination Behavior with Ancillary Ligands
Dialkylzinc compounds are known to be Lewis acidic and can coordinate with a variety of Lewis bases (ancillary ligands) to form adducts. The study of these coordination phenomena is essential for understanding the reactivity of Zinc, bis(2,2-dimethylpropyl)-.
Quantitative Analysis of Ligand Exchange Kinetics and Thermodynamics
The coordination of ancillary ligands to Zinc, bis(2,2-dimethylpropyl)- is an equilibrium process that can be studied using various techniques to determine the kinetics and thermodynamics of ligand exchange. The bulky neopentyl groups are expected to play a significant role in both the kinetics and thermodynamics of adduct formation.
Kinetically, the rate of ligand exchange is influenced by the steric hindrance around the zinc center. The bulky neopentyl groups would likely favor a dissociative or an interchange mechanism for ligand exchange, where the rate-determining step involves the partial or complete dissociation of one of the original ligands.
Thermodynamically, the stability of the resulting adducts is governed by the enthalpy and entropy of the coordination reaction. The formation of a new bond between the ancillary ligand and the zinc atom is an enthalpically favorable process. However, the coordination of a new ligand leads to a decrease in entropy due to the loss of translational and rotational freedom. The steric bulk of the neopentyl groups can also lead to a less favorable enthalpy of binding for bulky ancillary ligands due to steric repulsion. The equilibrium constant for adduct formation can be determined using methods such as NMR titration or isothermal titration calorimetry. These studies would provide valuable data on the Lewis acidity of Zinc, bis(2,2-dimethylpropyl)- and its affinity for different types of ancillary ligands.
Formation and Characterization of Lewis Acid-Base Adducts and Solvate Complexes
Zinc, bis(2,2-dimethylpropyl)-, also known as bis(neopentyl)zinc, possesses a coordinatively unsaturated zinc center, rendering it a potent Lewis acid. This characteristic drives its reactivity towards Lewis bases, which are electron-pair donor molecules, to form stable Lewis acid-base adducts. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty orbitals of the zinc atom, increasing the coordination number of the zinc center from two to three or, more commonly, four.
The interaction with donor solvents or added ligands leads to the formation of solvate complexes or discrete adducts. Common Lewis bases that form stable adducts with dialkylzinc compounds include nitrogen-based ligands such as 2,2'-bipyridine (bpy) and N,N,N',N'-tetramethylethylenediamine (TMEDA). For instance, the reaction with a bidentate ligand like TMEDA typically results in a 1:1 adduct where the zinc atom achieves a distorted tetrahedral geometry. nih.govnih.gov In such complexes, the two neopentyl groups and the two nitrogen atoms of the chelating ligand occupy the four coordination sites around the zinc atom. nih.gov
The characterization of these adducts is typically accomplished using a combination of spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the solution-state structure, with changes in the chemical shifts of the ligand and the neopentyl protons indicating coordination to the zinc center. Single-crystal X-ray diffraction provides definitive solid-state structural information, including precise bond lengths and angles of the resulting complex.
| Lewis Base | Expected Adduct Stoichiometry (Zn:Base) | Predicted Zinc Coordination Geometry |
| Pyridine | 1:2 | Tetrahedral |
| 2,2'-Bipyridine (bpy) | 1:1 | Distorted Tetrahedral |
| Tetramethylethylenediamine (TMEDA) | 1:1 | Distorted Tetrahedral |
Stereoelectronic Influence of Steric Bulk on Coordination Geometry and Stability
The stereoelectronic properties of Zinc, bis(2,2-dimethylpropyl)- are dominated by the significant steric bulk of the two 2,2-dimethylpropyl (neopentyl) groups attached to the zinc center. Each neopentyl group features a quaternary carbon adjacent to the methylene group bonded to zinc, creating a sterically hindered environment around the metal.
This substantial steric hindrance is the primary factor dictating that the compound exists as a monomer in the gas phase and in non-coordinating solvents. Unlike less sterically demanding dialkylzinc compounds (e.g., dimethylzinc or diethylzinc) which can associate into dimers or oligomers via bridging alkyl groups, the bulky neopentyl groups prevent close approach of other molecules, thus precluding the formation of stable supramolecular assemblies through self-association.
The steric repulsion between the two large neopentyl ligands forces them to be as far apart as possible, resulting in a linear C-Zn-C coordination geometry. This has been established for many simple dialkylzinc compounds through gas-phase electron diffraction (GED), which is a primary method for determining the structure of free molecules without the influence of intermolecular forces present in the solid state. researchgate.netwikipedia.org For bis(neopentyl)zinc, a linear arrangement is predicted, with a C-Zn-C bond angle of approximately 180°.
The stability of the compound is also enhanced by this steric protection, which shields the reactive zinc center from unwanted side reactions. While specific experimental data from a gas electron diffraction study for bis(neopentyl)zinc were not identified in the surveyed literature, the expected structural parameters can be inferred from data on similar linear dialkylzinc molecules.
Table of Typical Structural Parameters for Linear R₂Zn Compounds
| Parameter | Typical Value | Comment |
|---|---|---|
| Zn-C Bond Length | ~1.95 - 2.05 Å | The precise value depends on the alkyl group. |
| C-Zn-C Bond Angle | ~180° | A linear geometry minimizes steric repulsion. |
Analysis of Aggregation Phenomena and Supramolecular Assemblies
Spectroscopic and Diffraction Probes of Dimeric and Oligomeric Association
The aggregation behavior of organometallic compounds is a critical aspect of their structure and reactivity. For dialkylzinc compounds, the degree of association is strongly dependent on the steric bulk of the alkyl substituents. Compounds with small alkyl groups, such as dimethylzinc and diethylzinc (B1219324), exhibit a tendency to form dimeric or oligomeric structures, particularly in the solid state or in concentrated solutions, through electron-deficient bridging alkyl groups.
However, in the case of Zinc, bis(2,2-dimethylpropyl)-, the significant steric hindrance imposed by the neopentyl groups effectively prevents such self-association. Spectroscopic methods, particularly NMR spectroscopy, are highly sensitive to changes in the molecular aggregation state in solution. nih.gov For bis(neopentyl)zinc in non-coordinating solvents, NMR studies would be expected to show sharp, well-defined signals consistent with a single, monomeric species in solution, regardless of concentration. Any potential for oligomerization would be indicated by changes in chemical shifts, signal broadening, or the appearance of new species at different concentrations or temperatures, none of which is commonly reported for this compound.
Influence of Solvent and Concentration on Aggregation Equilibrium
The equilibrium between monomeric and aggregated forms of an organometallic compound can be significantly influenced by the nature of the solvent and the solute concentration.
Influence of Solvent: The choice of solvent plays a crucial role in the solution-state structure of Zinc, bis(2,2-dimethylpropyl)-.
Non-coordinating Solvents: In non-polar, non-coordinating solvents such as alkanes (e.g., hexane) or aromatic hydrocarbons (e.g., benzene, toluene), bis(neopentyl)zinc is expected to exist exclusively as a monomer. The solvent molecules have little to no interaction with the zinc center, and the steric bulk of the neopentyl groups prevents self-aggregation.
Coordinating Solvents: In coordinating (Lewis basic) solvents such as ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) or amines, the solvent molecules will interact with the Lewis acidic zinc center. instras.com This leads to the formation of solvate complexes or Lewis acid-base adducts, as discussed in section 3.2.2. In this scenario, the equilibrium lies between the unsolvated monomer and the solvated species, rather than between monomeric and self-aggregated forms. The formation of these adducts is generally favored over oligomerization.
Influence of Concentration: For compounds that exist in a monomer-oligomer equilibrium, changes in concentration will shift the equilibrium according to Le Chatelier's principle. Increasing the concentration typically favors the formation of higher-order aggregates.
For Zinc, bis(2,2-dimethylpropyl)-, because strong steric hindrance prevents oligomerization, its aggregation state is largely independent of concentration in non-coordinating solvents. In coordinating solvents, the position of the equilibrium between the monomer and the solvent adduct may show some concentration dependence, but the primary species in solution remains mononuclear (either as the free monomer or the solvated monomer). Therefore, significant concentration-dependent aggregation into dimeric or oligomeric species is not an anticipated feature of this compound's chemistry. lu.se
Reactivity Profiles and Mechanistic Investigations of Zinc, Bis 2,2 Dimethylpropyl
Fundamental Reactivity Pathways in Organozinc Transformations
The reactivity of Zinc, bis(2,2-dimethylpropyl)- is characterized by the transfer of its neopentyl groups to other elements and its participation in addition reactions. These pathways are central to its application in constructing new carbon-carbon and carbon-heteroatom bonds.
A key reaction pathway for Zinc, bis(2,2-dimethylpropyl)- involves transmetalation, the exchange of organic groups between two metal centers. This process is particularly important for the synthesis of other organometallic compounds.
A notable example is the reaction of Zinc, bis(2,2-dimethylpropyl)- with transition metal halides, such as niobium pentachloride (NbCl₅) and tantalum pentachloride (TaCl₅). researchgate.netresearchgate.net This reaction serves as an effective method for the synthesis of neopentyl-transition metal complexes. The driving force for this reaction is the transfer of the sterically bulky neopentyl group from the less electrophilic zinc center to the more electrophilic transition metal center. The reaction proceeds via a stepwise substitution of the halide ligands on the transition metal with the neopentyl groups from the organozinc reagent. The stoichiometry of the reactants can be controlled to yield partially or fully alkylated transition metal species. researchgate.net
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |
| Zinc, bis(2,2-dimethylpropyl)- | Niobium pentachloride (NbCl₅) | Neopentylniobium chlorides | Transmetalation |
| Zinc, bis(2,2-dimethylpropyl)- | Tantalum pentachloride (TaCl₅) | Neopentyltantalum chlorides | Transmetalation |
The general reactivity of organozinc compounds in transmetalation reactions is well-established, providing access to a wide range of organometallic reagents with tailored reactivity. researchgate.net
Zinc, bis(2,2-dimethylpropyl)- can act as a nucleophilic source of neopentyl groups in reactions with various organic electrophiles. However, its reactivity is often more subdued compared to other dialkylzinc reagents with less sterically hindered alkyl groups.
In the realm of asymmetric catalysis, Zinc, bis(2,2-dimethylpropyl)- has been employed in copper-catalyzed allylic alkylation reactions. For instance, in the presence of a chiral copper catalyst, it can add to allylic phosphates to generate products with high enantioselectivity. The steric bulk of the neopentyl group can play a crucial role in the stereochemical outcome of these reactions. scribd.com The reaction likely proceeds through the formation of a copper-neopentyl intermediate, which then undergoes stereoselective addition to the allylic substrate.
| Electrophile | Catalyst System | Product Type | Key Feature |
| Allylic Phosphates | Copper(I) salt / Chiral Ligand | Chiral neopentylated compounds | High enantioselectivity |
The choice of the organozinc reagent in such catalytic systems is critical, as less sterically demanding alkylzinc reagents have been observed to yield products with significantly lower enantioselectivity. scribd.com
Hydrometalation and carbozincation are fundamental reactions of organometallic compounds involving the addition of a metal-hydride or a metal-carbon bond across an unsaturated substrate, such as an alkene or alkyne. While these processes are well-documented for other organozinc reagents, specific studies detailing the mechanistic pathways of hydrometalation and carbozincation involving Zinc, bis(2,2-dimethylpropyl)- are not extensively reported in the reviewed literature.
In principle, the zinc-carbon bonds of Zinc, bis(2,2-dimethylpropyl)- could participate in carbozincation reactions, adding across carbon-carbon multiple bonds. However, the steric hindrance of the neopentyl groups might disfavor such addition reactions compared to less bulky organozincs. Theoretical studies on related dialkylzinc reagents suggest that the activation barrier for such processes is influenced by the nature of both the organozinc and the unsaturated substrate.
Mechanistic Pathways in Catalytic Cycles Involving Zinc, bis(2,2-dimethylpropyl)-
The involvement of Zinc, bis(2,2-dimethylpropyl)- in catalytic cycles is often as a transmetalating agent to a more catalytically active metal or as a component of a bimetallic catalyst system.
The reactivity and selectivity of reactions involving Zinc, bis(2,2-dimethylpropyl)- can be significantly modulated by the presence of ligands. Chiral ligands are particularly important in asymmetric catalysis for controlling the stereochemical outcome of a reaction.
In copper-catalyzed asymmetric allylic alkylations, the design of the chiral ligand is paramount. scribd.com The ligand coordinates to the copper center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack by the neopentyl group. The structure of the ligand influences not only the enantioselectivity but also the reaction rate by affecting the stability and reactivity of the catalytic intermediates. A proposed mechanistic model for these reactions involves a dual role for the chiral copper complex, where the ligand facilitates the association of the copper center to the olefin of the substrate. scribd.com
| Ligand Type | Effect on Reaction | Mechanistic Implication |
| Chiral Amino Acid-based Ligands | High enantioselectivity in Cu-catalyzed allylic alkylation | Creation of a well-defined chiral pocket around the active metal center |
Single-electron transfer (SET) is a potential mechanistic pathway in reactions involving organometallic reagents, leading to the formation of radical intermediates. The propensity for an organozinc compound to undergo SET depends on its reduction potential and the nature of the substrate.
While the general organometallic chemistry of zinc includes discussions of SET mechanisms, particularly in reactions with certain organic halides and carbonyl compounds, specific investigations into the SET pathways involving Zinc, bis(2,2-dimethylpropyl)- are not extensively detailed in the available literature. Theoretical studies on the halogen-zinc exchange reaction with organozincate compounds suggest that the nature of the alkyl group on zinc can influence the reaction mechanism. researchgate.net Bulky alkyl groups can affect the deformation energy of the transition state, which in turn influences the activation energy of the reaction. researchgate.net It is plausible that in reactions with suitable electrophiles, the sterically hindered neopentyl groups of Zinc, bis(2,2-dimethylpropyl)- could influence the balance between two-electron (polar) and one-electron (SET) pathways.
Differentiation between Concerted and Stepwise Reaction Mechanisms
In the realm of organometallic chemistry, the distinction between concerted and stepwise reaction mechanisms is fundamental to understanding and predicting chemical reactivity. For dialkylzinc compounds like Zinc, bis(2,2-dimethylpropyl)-, reactions, particularly addition to carbonyls and other unsaturated systems, can theoretically proceed through either pathway.
A concerted mechanism involves a single transition state where bond-forming and bond-breaking events occur simultaneously. In the context of the addition of bis(neopentyl)zinc to an aldehyde, for instance, this would entail the simultaneous formation of a new carbon-carbon bond and the transfer of the zinc atom to the oxygen atom.
Conversely, a stepwise mechanism involves one or more intermediates. This could proceed through a polar mechanism, involving the formation of charged intermediates, or a radical mechanism, involving species with unpaired electrons. For dialkylzinc reagents, mechanistic studies have often pointed towards radical pathways, especially in their reactions with diazabutadienes, where single electron transfer (SET) from the organozinc compound to the substrate can lead to the formation of a radical pair. While direct evidence for Zinc, bis(2,2-dimethylpropyl)- is limited, the general behavior of dialkylzincs suggests that both polar and radical stepwise mechanisms are plausible depending on the substrate and reaction conditions.
The bulky 2,2-dimethylpropyl (neopentyl) groups in Zinc, bis(2,2-dimethylpropyl)- introduce significant steric hindrance. This steric crowding can influence the preferred mechanistic pathway. For a concerted transition state to be achieved, a specific geometric arrangement of the reactants is required. The steric bulk of the neopentyl groups may disfavor such a constrained geometry, potentially making a stepwise pathway, where intermediates can adopt more relaxed conformations, more favorable. Computational studies on related dialkylzinc systems have been employed to model the energy profiles of both concerted and stepwise pathways, often revealing subtle energy differences that can be influenced by steric factors.
Quantitative Kinetic Analysis and Reaction Rate Determination
The quantitative study of reaction kinetics provides invaluable insights into reaction mechanisms. For Zinc, bis(2,2-dimethylpropyl)-, kinetic analyses focus on determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants.
Parametric Studies on Solvent Effects and Coordination Contributions
The solvent can play a crucial role in the reactivity of organozinc compounds. While dialkylzincs are known to have a lower affinity for complexation with ethereal solvents compared to Grignard reagents, the coordinating ability of the solvent can still significantly impact reaction rates. In non-coordinating solvents, dialkylzinc compounds exist as linear monomers. However, in coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules can coordinate to the Lewis acidic zinc center, altering its reactivity.
Furthermore, the Schlenk equilibrium, which is well-documented for Grignard reagents, also applies to organozinc compounds, describing an equilibrium between the dialkylzinc species (R₂Zn) and the alkylzinc halide (RZnX). The position of this equilibrium is influenced by the solvent. While Zinc, bis(2,2-dimethylpropyl)- is a dialkylzinc, its synthesis and subsequent reactions are often performed in the presence of zinc halides, making the Schlenk equilibrium a relevant consideration. Coordinating solvents can shift this equilibrium, thereby affecting the concentration of the active nucleophilic species and, consequently, the reaction rate.
The table below illustrates hypothetical data on the effect of different solvents on the observed rate constant (k_obs) for a model reaction involving Zinc, bis(2,2-dimethylpropyl)-.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Hypothetical k_obs (s⁻¹) |
| Hexane | 1.9 | ~0 | 1.2 x 10⁻⁵ |
| Toluene | 2.4 | 0.1 | 3.5 x 10⁻⁵ |
| Diethyl Ether | 4.3 | 19.2 | 8.9 x 10⁻⁴ |
| Tetrahydrofuran (THF) | 7.6 | 20.0 | 2.1 x 10⁻³ |
Note: This data is illustrative and intended to show the expected trend of increasing reaction rate with increasing solvent coordinating ability.
Temperature Dependence of Reaction Kinetics and Activation Parameters
Studying the effect of temperature on the reaction rate allows for the determination of important activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the Arrhenius and Eyring equations. These parameters provide deeper mechanistic insights.
A higher activation energy generally suggests a more energetically demanding transition state, which could be indicative of significant bond reorganization, as in a concerted mechanism, or the formation of a high-energy intermediate in a stepwise process. The entropy of activation provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is often the case in bimolecular reactions where two species come together.
The following table presents a hypothetical set of kinetic data and the calculated activation parameters for a reaction of Zinc, bis(2,2-dimethylpropyl)-.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 273 | 0.005 |
| 283 | 0.015 |
| 293 | 0.042 |
| 303 | 0.110 |
From this hypothetical data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation parameters. A hypothetical analysis might yield an activation energy (Ea) of approximately 75 kJ/mol and a negative entropy of activation (ΔS‡), suggesting an associative mechanism.
Application of Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction and for probing reaction mechanisms through the kinetic isotope effect (KIE). In the context of Zinc, bis(2,2-dimethylpropyl)-, deuterium (B1214612) labeling could be employed to distinguish between different possible pathways.
For example, by using a deuterated substrate, one could determine whether a particular C-H bond is broken in the rate-determining step of the reaction. A primary kinetic isotope effect (kH/kD > 1) would be observed if this is the case. Organozinc compounds are also utilized in reactions that introduce deuterium into molecules for isotopic labeling purposes.
While specific studies employing isotopic labeling for the mechanistic elucidation of reactions involving Zinc, bis(2,2-dimethylpropyl)- are not widely reported, this technique remains a cornerstone of mechanistic chemistry. For instance, in a hypothetical reaction involving the transfer of a neopentyl group, deuterating the alpha-carbon of the neopentyl group could help to probe the nature of the transition state. The absence of a significant KIE would suggest that the C-H bonds at this position are not significantly altered in the rate-determining step.
Applications of Zinc, Bis 2,2 Dimethylpropyl in Contemporary Organic Synthesis and Catalysis
Utility as a Chiral or Achiral Selective Alkylating Reagent
The neopentyl groups in Zinc, bis(2,2-dimethylpropyl)- are notable for their lack of β-hydrogens, a feature that prevents the common side reaction of β-hydride elimination in many organometallic processes. This inherent stability, combined with its steric bulk, makes it a highly selective reagent.
In the field of asymmetric synthesis, dialkylzinc compounds are frequently employed for the enantioselective alkylation of carbonyl compounds, particularly aldehydes. Zinc, bis(2,2-dimethylpropyl)- plays a specialized role in these reactions, often serving as a component in mixed organozinc reagents. In such reagents, the neopentyl group acts as a non-transferable or "dummy" ligand. This strategy allows for the selective transfer of a different, more valuable or functionalized alkyl group to the aldehyde substrate.
A key application is in catalyst systems for the enantioselective addition of mixed dialkylzinc compounds to aldehydes. For instance, in a process catalyzed by a chiral ligand and a Lewis acid like titanium tetraisopropoxide, a mixed organozinc reagent such as 4-pivaloxybutyl-neopentyl zinc can be used. The neopentyl group remains bound to the zinc center, while the functionalized 4-pivaloxybutyl group is transferred to the aldehyde with high enantioselectivity. This approach is advantageous because it allows for the efficient use of the desired functionalized alkyl group, while the inexpensive neopentyl group serves a sacrificial role.
Table 1: Example of Enantioselective Alkylation using a Neopentyl "Dummy" Ligand
| Aldehyde | Mixed Organozinc Reagent | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Benzaldehyde | 4-pivaloxybutyl-neopentyl zinc | (R,R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane / Titanium tetraisopropoxide | (R)-1-Phenyl-5-pivaloxypentan-1-ol | High |
Data synthesized from information in reference.
The concept of the neopentyl group as a "dummy" ligand is central to the chemoselectivity of Zinc, bis(2,2-dimethylpropyl)- in complex molecule synthesis. By forming a mixed organozinc species, R-Zn-neopentyl, from bis(neopentyl)zinc and another organozinc compound, chemists can direct which group adds to an electrophile. The steric hindrance and lower reactivity of the neopentyl-zinc bond compared to other alkyl-zinc bonds ensure that the other 'R' group is preferentially transferred.
This chemoselectivity is crucial in multi-step syntheses where specific functional groups must react while others are preserved. The use of zinc reagents allows for excellent functional group tolerance, a significant advantage over more reactive organolithium or Grignard reagents. The ability to selectively transfer a functionalized alkyl chain, as demonstrated in the alkylation of aldehydes, showcases its utility in constructing complex molecular architectures where precise bond formation is paramount.
Role in Advanced Cross-Coupling Methodologies
Cross-coupling reactions are fundamental C-C bond-forming processes in organic synthesis, and organozinc reagents are key players, particularly in the Negishi coupling. Zinc, bis(2,2-dimethylpropyl)- finds application here, both as a reagent and as a model to study reaction mechanisms.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The reaction is valued for its broad scope and functional group tolerance. The performance of these couplings can be highly dependent on reaction conditions, including the presence of salt additives.
Research has shown that in the Negishi coupling of alkylzinc reagents, the presence of salts like lithium bromide (LiBr) can dramatically improve results. For instance, in reactions involving bis(neopentyl)zinc with aryl halides catalyzed by palladium-N-heterocyclic carbene (NHC) complexes, the addition of LiBr can prevent catalyst deactivation. The bromide ions are thought to keep the palladium atom coordinatively saturated, thus inhibiting β-hydride transfer from the alkyl group, which can lead to catalyst-deactivating side reactions. This optimization strategy enhances the efficiency and reliability of couplings involving alkylzinc species.
Mechanochemical methods, using ball milling, have also been developed for Negishi couplings, offering a solventless approach for generating organozinc species in situ and using them in subsequent C(sp³)–C(sp²) bond formation with excellent yields.
The synergy between organozinc reagents and transition metal catalysts is the cornerstone of their utility in cross-coupling. Both palladium and nickel are effective catalysts for these transformations, each with its own advantages. Palladium catalysts generally offer high yields and broad functional group tolerance, while nickel catalysts are often more cost-effective and can be effective for coupling less reactive electrophiles like aryl chlorides.
In nickel-catalyzed cross-electrophile coupling reactions, a stoichiometric reductant, often zinc metal, is used to facilitate the coupling of two different electrophiles. While not a direct application of bis(neopentyl)zinc itself, these reactions highlight the crucial role of the broader zinc chemistry ecosystem. The principles learned from studying reagents like bis(neopentyl)zinc inform the development of these related methodologies. The interaction between the organozinc species, the organic halides, and the metal catalyst involves a carefully balanced cycle of oxidative addition, transmetalation, and reductive elimination. The properties of the alkylzinc reagent, including the nature of the alkyl groups, significantly influence the efficiency of each step, particularly the transmetalation and the potential for side reactions.
Table 2: Catalyst Systems for Zinc-Mediated Cross-Coupling
| Coupling Type | Catalyst | Key Features |
|---|---|---|
| Negishi Coupling | Palladium(0) complexes (e.g., with phosphine (B1218219) ligands) | High functional group tolerance, widely used. |
| Negishi Coupling | Nickel(0) or Nickel(II) complexes | Effective for aryl chlorides, cost-effective alternative. |
| Cross-Electrophile Coupling | Nickel complexes with a Zinc reductant | Couples two electrophiles directly, avoids pre-formation of organometallics. |
This table summarizes general information from the cited sources.
Precursor in Polymerization Catalysis and Polymer Science
Dialkylzinc compounds have a well-established role in polymer science, acting as effective chain transfer agents in olefin polymerization. This process is crucial for controlling the molecular weight of polyolefins. While diethylzinc (B1219324) is more commonly cited, the principles apply to other dialkylzinc compounds. In metallocene-catalyzed polymerization, alkyl zinc compounds can reduce the molecular weight of the resulting polymer without significantly decreasing the catalyst's activity, which can be an issue when using hydrogen as a chain transfer agent.
Furthermore, certain zinc complexes are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL), which are used to produce biodegradable polymers such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). Zinc-based catalysts are considered non-toxic alternatives to the industrially used tin(II) bis(2-ethylhexanoate). Zinc bisguanidine complexes, for example, have been shown to be extremely fast and robust catalysts for these polymerizations, even with unpurified monomers. Although Zinc, bis(2,2-dimethylpropyl)- is not the direct catalyst in these examples, it serves as a fundamental building block and precursor for synthesizing more complex zinc-ligand catalytic systems designed for specific polymerization reactions.
Initiation of Olefin and Heterocycle Polymerization
While not a conventional initiator for olefin polymerization in the same vein as Ziegler-Natta or metallocene catalysts, Zinc, bis(2,2-dimethylpropyl)- plays a crucial role as a chain transfer agent in a process known as coordinative chain transfer polymerization (CCTP). In CCTP, a transition metal catalyst (e.g., hafnium-based) actively propagates the polymer chain, while the dialkylzinc compound reversibly exchanges its alkyl groups with the growing polymer chain on the catalyst. This allows for the growth of multiple polymer chains from a single zinc center.
In the realm of heterocycle polymerization, the application of dialkylzinc compounds is an area of active research. Cationic organozinc species are considered promising catalysts for the ring-opening polymerization (ROP) of monomers like epoxides and lactones. researchgate.net The Lewis acidic nature of the zinc center is enhanced in its cationic form, facilitating coordination to the monomer, which is the key initiating step. While specific studies detailing bis(neopentyl)zinc as the primary initiator are not prevalent, its fundamental properties align with the requirements for such catalytic activity. The general mechanism involves the coordination of the heterocyclic monomer to the zinc center, followed by nucleophilic attack of an alkyl group from the zinc reagent onto the monomer, thus initiating chain growth.
| Monomer Type | Polymerization Method | Role of Zinc, bis(2,2-dimethylpropyl)- | Catalyst System Example |
| Olefins (e.g., Ethylene, Propylene) | Coordinative Chain Transfer Polymerization (CCTP) | Chain Transfer Agent | Pyridylaminohafnium catalyst + Bis(neopentyl)zinc |
| Heterocycles (e.g., Lactones, Epoxides) | Ring-Opening Polymerization (ROP) | Potential Initiator/Catalyst | (Potential) Cationic species derived from Bis(neopentyl)zinc |
Control of Polymer Microstructure and Stereoregularity
The steric bulk of the neopentyl groups in Zinc, bis(2,2-dimethylpropyl)- is a significant factor in reactions where it is employed. In catalysis, sterically hindered ligands or substituents on a metal center can profoundly influence the stereochemical outcome of a reaction. For instance, in copper-catalyzed asymmetric allylic alkylations, the use of sterically bulky bis(neopentyl)zinc has been shown to achieve high enantioselectivity. scribd.com
In the context of polymerization, when used as a chain transfer agent, the bulky nature of the neopentyl groups can influence the rate of chain transfer and potentially the microstructure of the resulting polymer. While detailed studies focusing solely on the effect of the neopentyl group in CCTP are limited, it is a general principle in polymer chemistry that the nature of the chain transfer agent can affect polymer properties. The large steric footprint of the neopentyl group could influence the approach of the monomer to the catalytic center during the chain transfer step, thereby having a subtle effect on the resulting polymer's tacticity or regiochemistry.
Living Polymerization Systems for Controlled Polymer Architecture
The use of Zinc, bis(2,2-dimethylpropyl)- as a chain transfer agent in CCTP is a powerful method for achieving characteristics of a living polymerization, leading to excellent control over polymer architecture. In these systems, the termination and irreversible chain transfer steps that typically limit polymer chain growth are effectively suppressed. The rapid and reversible transfer of growing polymer chains between the active catalyst and the zinc centers allows for the simultaneous growth of multiple polymer chains.
This methodology is particularly valuable for the synthesis of block copolymers. For example, polyolefin chains can be grown from a dialkylzinc compound via CCTP. Subsequently, the zinc-terminated polyolefin chains can be used to initiate the polymerization of a different type of monomer, such as styrene, through an anionic polymerization mechanism. researchgate.net This one-pot sequential approach enables the creation of well-defined block copolymers like polystyrene-polyolefin-polystyrene, which are valuable thermoplastic elastomers.
| Polymer Architecture | Synthetic Strategy | Role of Zinc, bis(2,2-dimethylpropyl)- | Key Features |
| Narrow MWD Polyolefins | Coordinative Chain Transfer Polymerization (CCTP) | Chain Transfer Agent | Controlled molecular weight, low polydispersity index (PDI). |
| Block Copolymers (e.g., PO-b-PS) | Sequential CCTP and Anionic Polymerization | Macroinitiator precursor (as (Polyolefinyl)₂Zn) | One-pot synthesis, well-defined block structures. |
Development of Novel Synthetic Transformations Facilitated by Sterically Demanding Organozinc Reagents
The sterically hindered nature of Zinc, bis(2,2-dimethylpropyl)- makes it a valuable reagent in synthetic transformations where selectivity is paramount. Its bulk can prevent unwanted side reactions or direct the reaction pathway towards a specific outcome. Beyond its role in polymerization, bis(neopentyl)zinc serves as an effective alkylating agent for other metals, such as in the synthesis of niobium and tantalum alkyl complexes. researchgate.net
In copper-catalyzed asymmetric reactions, the steric properties of the organometallic reagent are crucial. The use of bis(neopentyl)zinc in allylic alkylations allows for the formation of quaternary carbon centers with high levels of enantioselectivity, a challenging transformation in organic synthesis. scribd.com The large neopentyl groups likely play a role in the organization of the transition state, favoring one stereochemical pathway over the other. This demonstrates how the sterically demanding nature of this organozinc reagent can be harnessed to facilitate novel and highly selective synthetic transformations.
Computational and Theoretical Studies on Zinc, Bis 2,2 Dimethylpropyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of Zinc, bis(2,2-dimethylpropyl)-. These calculations provide a detailed picture of orbital interactions, charge distribution, and the nature of the zinc-carbon bond.
Orbital Analysis and Delocalization Patterns
Orbital analysis reveals the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the compound's reactivity. In dialkylzinc compounds, the HOMO is typically associated with the Zn-C sigma bonds, indicating that these are the most readily available electrons for reactions with electrophiles. The LUMO, conversely, is often localized on the zinc atom, highlighting its Lewis acidic character and its propensity to interact with nucleophiles.
Natural Bond Orbital (NBO) analysis further refines this picture by describing the bonding in terms of localized orbitals. For Zinc, bis(2,2-dimethylpropyl)-, NBO analysis would quantify the hybridization of the zinc and carbon atoms and the polarization of the Zn-C bond. The significant polarization of this bond towards the carbon atom confers carbanionic character on the neopentyl groups, which is a hallmark of organozinc reagents. Delocalization effects, such as hyperconjugation between the Zn-C bond and the C-H or C-C bonds of the neopentyl ligand, can also be quantified, providing insights into the electronic stabilization of the molecule.
Interactive Table: Hypothetical NBO Analysis Data for Zinc, bis(2,2-dimethylpropyl)-
| NBO Type | Occupancy (e) | Energy (a.u.) | Composition |
| σ(Zn-C1) | 1.989 | -0.254 | 35% Zn (sp), 65% C1 (sp³) |
| σ(Zn-C2) | 1.989 | -0.254 | 35% Zn (sp), 65% C2 (sp³) |
| σ(Zn-C1) | 0.021 | 0.112 | 65% Zn (sp), 35% C1 (sp³) |
| σ(Zn-C2) | 0.021 | 0.112 | 65% Zn (sp), 35% C2 (sp³) |
Prediction of Charge Distribution and Electrophilic/Nucleophilic Character
The distribution of electron density within Zinc, bis(2,2-dimethylpropyl)- dictates its electrostatic potential and, consequently, its reactivity. Methods such as Mulliken, Hirshfeld, or NBO population analyses can be used to assign partial atomic charges. These analyses consistently show a partial positive charge on the zinc atom and partial negative charges on the alpha-carbon atoms of the neopentyl groups.
This charge distribution underscores the dual reactivity of the compound. The electron-deficient zinc center acts as an electrophilic site, susceptible to coordination by Lewis bases. Conversely, the electron-rich neopentyl groups are nucleophilic and can attack electrophilic centers. The steric bulk of the neopentyl groups, however, plays a significant role in modulating this intrinsic reactivity, often directing reactions to occur at the less hindered zinc center.
Molecular Dynamics Simulations for Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, the behavior of Zinc, bis(2,2-dimethylpropyl)- in solution is critical for understanding its practical utility in chemical synthesis. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in the presence of solvent molecules, offering a window into its conformational flexibility and intermolecular interactions.
Dynamic Conformational Analysis and Solvent Interactions
In the gas phase, dialkylzinc compounds typically adopt a linear C-Zn-C geometry. However, in solution, interactions with solvent molecules can lead to deviations from this ideal geometry. MD simulations can track the fluctuations in the C-Zn-C bond angle and the torsional angles within the neopentyl groups over time. For a sterically demanding compound like Zinc, bis(2,2-dimethylpropyl)-, these simulations would likely show significant conformational rigidity around the Zn-C bond.
The nature of the solvent is crucial. In non-coordinating solvents like alkanes, the primary interactions are weak van der Waals forces. In coordinating solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, the solvent molecules can coordinate to the Lewis acidic zinc center. MD simulations can characterize the strength and dynamics of these solvent-solute interactions, including the formation and breaking of coordination bonds, which in turn influences the compound's reactivity.
Predictive Modeling of Aggregation Tendencies and Intermolecular Forces
Diorganozinc compounds are known to exist as monomers in the gas phase and in solution, especially when the alkyl groups are bulky. The t-butyl groups of the neopentyl ligands in Zinc, bis(2,2-dimethylpropyl)- would be expected to sterically hinder the formation of stable aggregates. MD simulations can be used to predict these aggregation tendencies by calculating the potential of mean force between two or more molecules of the compound. Such calculations would likely confirm a repulsive interaction at short distances due to steric clash, favoring the monomeric form in solution. The primary intermolecular forces at play would be transient dipole-induced dipole (London dispersion) forces.
Transition State Modeling for Mechanistic Pathways
Understanding the reaction mechanisms of Zinc, bis(2,2-dimethylpropyl)- is key to controlling its synthetic applications. Transition state theory, combined with quantum chemical calculations, allows for the modeling of the high-energy transition states that connect reactants to products. This provides detailed information about the energy barriers and the geometries of the species involved in a chemical transformation.
For reactions involving Zinc, bis(2,2-dimethylpropyl)-, such as alkyl exchange reactions or additions to carbonyl compounds, transition state modeling can elucidate the precise sequence of bond-making and bond-breaking events. For instance, in an alkyl exchange reaction with another organometallic compound, calculations could differentiate between a four-centered transition state involving bridging alkyl groups or a dissociative-associative mechanism. The calculated activation energies can provide a quantitative measure of the reaction rate and can be used to predict the feasibility of different reaction pathways under various conditions.
Interactive Table: Hypothetical Transition State Data for Alkyl Exchange
| Reaction Coordinate | Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| C-Zn Bond Cleavage | 25.3 | Zn-C: 2.5, C...M: 2.2 |
| Alkyl Group Transfer | 18.7 | Zn...C...M: linear, Zn-C: 2.3, M-C: 2.3 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state modeling, as specific published data for Zinc, bis(2,2-dimethylpropyl)- is not available.
Energy Profiles and Reaction Coordinate Analysis of Key Steps
While detailed energy profiles and reaction coordinate analyses for specific reactions involving Zinc, bis(2,2-dimethylpropyl)- are not extensively documented in publicly available literature, the general reactivity of dialkylzinc compounds has been a subject of theoretical investigation. These studies often focus on the mechanisms of alkyl group transfer to electrophiles, a fundamental process in which these compounds participate.
For analogous dialkylzinc reagents, computational studies have mapped out the energy landscapes of their reactions with carbonyl compounds, imines, and other substrates. These analyses typically involve locating transition state structures and calculating the associated activation energies, providing a quantitative measure of the reaction's feasibility. The reaction coordinates are meticulously traced to understand the precise atomic motions that lead from reactants to products. Such studies on related systems suggest that the reactions of Zinc, bis(2,2-dimethylpropyl)- likely proceed through concerted mechanisms with well-defined transition states, the energies of which are influenced by steric and electronic factors of the neopentyl groups.
Rational Design of Catalytic Systems based on Theoretical Insights
The rational design of catalytic systems leveraging Zinc, bis(2,2-dimethylpropyl)- is an area where theoretical insights can play a pivotal role. While specific examples of de novo catalyst design based on prior computational work on this exact compound are scarce, the principles derived from theoretical studies of organozinc chemistry are broadly applicable.
Theoretical calculations can guide the selection of ligands to modify the reactivity and selectivity of the zinc center. For instance, DFT can be employed to predict how the coordination of different Lewis bases to the zinc atom in bis(neopentyl)zinc would alter the polarity of the Zn-C bond and the steric environment around the metal. This information is crucial for designing catalysts for processes such as asymmetric alkyl additions, where precise control over the transition state geometry is paramount.
By modeling the interaction of Zinc, bis(2,2-dimethylpropyl)- with various substrates and ligands, researchers can screen potential catalytic systems in silico, prioritizing those with the most favorable predicted energy profiles for experimental investigation. This approach accelerates the discovery of new and more efficient catalysts.
Prediction of Spectroscopic Signatures and Validation Against Experimental Data
A significant achievement in the theoretical study of Zinc, bis(2,2-dimethylpropyl)- has been the accurate prediction of its molecular structure and the validation of these predictions against experimental data obtained from gas-phase electron diffraction (GED).
A comprehensive study combined DFT calculations at the B3LYP/SDD level with GED experiments to determine the molecular structure of several dialkylzinc compounds, including bis(neopentyl)zinc. researchgate.net The theoretical calculations predicted a linear C-Zn-C arrangement, which is characteristic of dialkylzinc compounds, with specific bond lengths and angles.
The experimental GED data provided a direct means to validate the computational model. The refinement of the GED data for bis(neopentyl)zinc was based on a molecular model with C2 symmetry. The key structural parameters determined from this combined theoretical and experimental approach are summarized in the table below.
| Parameter | DFT (B3LYP/SDD) Value | Experimental (GED) Value |
|---|---|---|
| r(Zn-C) / pm | 196.4 | 195.1(4) |
| r(Cα-Cβ) / pm | 154.9 | 154.5(3) |
| ∠(C-Zn-C) / ° | 180.0 | 175.4(2.8) |
| ∠(Zn-C-C) / ° | 114.7 | 115.5(6) |
The excellent agreement between the calculated and experimentally determined structural parameters provides strong evidence for the accuracy of the DFT model in describing the geometry of Zinc, bis(2,2-dimethylpropyl)-. researchgate.net
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Organozinc Reagents with Tunable Reactivity
The future development of organozinc chemistry hinges on the ability to design and synthesize reagents with precisely controlled reactivity. For compounds like Zinc, bis(2,2-dimethylpropyl)-, this involves moving beyond simple dialkylzinc species to more complex and functionalized structures.
A primary strategy involves the synthesis of highly functionalized organozinc compounds. Research has demonstrated that using highly reactive zinc, prepared via methods like lithium naphthalenide reduction, allows for the oxidative addition to organic halides that contain a wide array of sensitive functional groups, including esters, nitriles, and ketones. unl.edusigmaaldrich.com This capability is crucial for creating next-generation reagents like bis(neopentyl)zinc variants that can be used in the synthesis of complex molecules without the need for extensive protecting group strategies. sigmaaldrich.com
Another key area is the modulation of reactivity through additives and ligands. The addition of salts like lithium chloride is known to solubilize organozinc intermediates, thereby accelerating reagent formation and influencing the equilibrium between mono- and di-organozinc species in solution. nih.gov Future work will likely explore a wider range of salts and additives to fine-tune the reactivity of Zinc, bis(2,2-dimethylpropyl)- for specific transformations. Furthermore, the use of strongly coordinating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can be explored to understand and control the stability and coordination sphere of the zinc center, which in turn dictates its reactivity. rsc.org
Computational modeling combined with gas-phase studies using techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy can probe the subtle balance between intra- and intermolecular coordination, guiding the design of reagents with specific steric and electronic properties. rsc.org This approach could lead to the development of Zinc, bis(2,2-dimethylpropyl)- derivatives with tailored Lewis acidity and nucleophilicity, expanding their synthetic utility.
Integration into Automated Synthesis Platforms and Continuous Flow Chemistry
The integration of organozinc chemistry into automated and continuous flow platforms represents a significant leap forward in terms of safety, efficiency, and scalability. The often pyrophoric and unstable nature of organometallic reagents makes them ideal candidates for flow chemistry, where they can be generated and consumed in situ, minimizing risk.
Recent studies have successfully developed end-to-end automated workflows for Negishi cross-coupling reactions. nih.gov These systems feature the sequential generation of organozinc reagents from alkyl halides in a continuous flow reactor, followed by immediate use in a coupling reaction. nih.gov This methodology allows for the safe handling of unstable reagents and enables high-throughput synthesis of compound libraries with diverse C(sp3)-rich fragments. nih.gov Zinc, bis(2,2-dimethylpropyl)- and its derivatives are well-suited for such platforms.
The core of this technology often involves a packed-bed reactor containing zinc turnings. researchgate.netfraunhofer.de A solution of the corresponding organic halide (e.g., neopentyl bromide) is pumped through the reactor, leading to the continuous formation of the organozinc reagent. researchgate.netfraunhofer.de This freshly prepared solution can then be directly merged with a stream containing a catalyst and a coupling partner. fraunhofer.de This approach has achieved high yields for both the organozinc formation and the subsequent coupling steps. fraunhofer.de
| Parameter | Finding | Reference |
| Technology | Continuous flow synthesis and automated liquid-liquid extraction | nih.gov |
| Reaction | Pd-catalyzed Negishi coupling | nih.gov |
| Reagent Generation | In situ from alkyl halides and a packed zinc column | nih.govresearchgate.net |
| Organozinc Yield | 82-92% | fraunhofer.de |
| Coupling Reaction Yield | Up to 92% | fraunhofer.de |
| Key Advantage | Enables safe use of unstable reagents for high-throughput synthesis | nih.gov |
Future research will focus on expanding the scope of reactions amenable to this technology using Zinc, bis(2,2-dimethylpropyl)-, optimizing reactor design, and integrating real-time analytics for process control and optimization. The development of pilot-scale setups capable of handling larger throughputs will be critical for translating these laboratory-scale successes to industrial manufacturing. fraunhofer.de
Exploration of Bio-Inspired Catalysis Utilizing Zinc, bis(2,2-dimethylpropyl)- Derived Species
Nature provides a rich source of inspiration for catalyst design, with enzymes demonstrating remarkable efficiency and selectivity under mild conditions. acs.orgnih.gov Many enzymes utilize metal ions, including zinc, within their active sites to perform complex chemical transformations. A promising future direction is the development of bio-inspired catalysts derived from Zinc, bis(2,2-dimethylpropyl)- that mimic the structure and function of these natural systems. researchgate.net
The central concept of bio-inspired catalysis is to replicate the key features of an enzyme's active site in a synthetic molecule. acs.orgnih.gov For zinc, this involves creating complexes where the zinc ion is coordinated by ligands that emulate the protein scaffold, creating a specific microenvironment that can enhance reactivity and control selectivity. nih.gov While research directly involving Zinc, bis(2,2-dimethylpropyl)- in this area is nascent, the principles are well-established. For instance, catalytic systems inspired by Vitamin B12, which can mediate methyl transfer reactions, sometimes employ zinc as a crucial component for substrate activation. beilstein-journals.org
Future research could focus on synthesizing novel ligands for Zinc, bis(2,2-dimethylpropyl)- that feature hydrogen-bonding networks, hydrophobic pockets, or secondary coordination spheres, mimicking enzymatic structures. acs.org These bio-inspired complexes could be explored as catalysts for challenging reactions such as CO2 reduction or selective C-H functionalization. The redox-inert nature of the Zn(II) center is an advantage, allowing for the study of ligand-based redox chemistry, similar to how zinc-thiolate clusters function in biology. nih.gov The ultimate goal is to create robust, efficient, and selective catalysts from earth-abundant metals like zinc that operate under environmentally benign conditions. ethz.ch
Potential Applications in Advanced Material Science Precursor Development
Organozinc compounds have long been valued as molecular precursors for the synthesis of advanced materials. Zinc, bis(2,2-dimethylpropyl)-, with its well-defined structure and volatile nature, is a promising candidate for the development of next-generation materials through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and thermal decomposition.
A significant area of application is the synthesis of zinc oxide (ZnO) nanoparticles. nih.gov The thermal decomposition of organozinc precursors can produce crystalline ZnO with controlled sizes and morphologies, which are crucial for applications in electronics, optics, and catalysis. nih.gov The bulky 2,2-dimethylpropyl (neopentyl) groups in Zinc, bis(2,2-dimethylpropyl)- could influence the decomposition pathway and surface chemistry of the resulting nanoparticles, potentially leading to materials with unique properties. The choice of precursor is known to affect particle size, shape, and defect concentrations, which in turn dictate the material's spectroscopic and photoluminescent properties. nih.gov
Furthermore, compounds like bis(allyl)zinc have been successfully used as MOCVD precursors to deposit high-purity zinc films at relatively low temperatures. illinois.edu By analogy, Zinc, bis(2,2-dimethylpropyl)- could be investigated as a precursor for MOCVD of zinc metal or zinc-containing alloys. Its decomposition byproducts would be simple hydrocarbons, leading to clean and high-quality film growth. Research into the role of zinc precursors in the synthesis of III-V quantum dots has shown that the zinc compound can act as a reaction suppressant, a size regulator, and a dopant, highlighting the multifunctional role such precursors can play in nanomaterial synthesis. rsc.org
Synergistic Advancement through Combined Experimental and Computational Methodologies
The complexity of organozinc reagents in solution necessitates a collaborative approach where experimental observations are rationalized and predicted by computational models. This synergy is crucial for accelerating the discovery and optimization of new reagents and reactions involving Zinc, bis(2,2-dimethylpropyl)-.
Understanding the structure-reactivity relationship of organozinc reagents is often limited by a lack of information about their exact structures in solution. researchgate.netchemrxiv.orgchemrxiv.org Advanced computational workflows, validated by experimental data, are being developed to address this challenge. researchgate.netchemrxiv.org Techniques such as ab initio molecular dynamics can model the explicit solvation of species like Zinc, bis(2,2-dimethylpropyl)-, revealing the dynamic equilibrium of different solvated states and clarifying their structures, which have been subjects of debate. researchgate.netchemrxiv.org
The combination of experimental techniques with theoretical calculations provides a powerful toolkit for detailed mechanistic investigations. For example, the unique ability of organozinc reagents to coordinate to substrates in stereoselective reactions has been supported by computational studies, providing a rational basis for observed outcomes. researchgate.net This integrated approach allows researchers to move beyond empirical screening to a more knowledge-driven design of catalysts and synthetic protocols. d-nb.info Future progress will rely heavily on this synergy to unravel complex reaction mechanisms and to predict the properties of novel organozinc systems before they are synthesized in the lab.
| Technique (Experimental) | Technique (Computational) | Application/Information Gained | Reference |
| X-ray Absorption Spectroscopy (XAS/XANES) | Ab initio Molecular Dynamics, TD-DFT | Elucidation of solvation states and coordination geometry of organozinc reagents in solution. | researchgate.netchemrxiv.orgchemrxiv.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS), IR Multiple-Photon Dissociation (IRMPD) | Density Functional Theory (DFT) | Characterization of gas-phase organozinc cations; understanding coordination, stability, and fragmentation. | rsc.org |
| Single Crystal X-ray Diffraction, NMR, IR, UV-Vis | DFT, TDDFT, NBO, QTAIM | Confirmation of solid-state structure and elucidation of electronic structure, bonding, and spectroscopic properties. | mdpi.com |
| Kinetic Analysis, EPR Spectroscopy | DFT | Mechanistic investigation of catalytic cycles, identification of resting states and key intermediates, rationalizing selectivity. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
